N-morpholino-5-nitro-1-benzothiophene-2-carboxamide
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Overview
Description
N-morpholino-5-nitro-1-benzothiophene-2-carboxamide is a chemical compound known for its potential applications in various scientific fields. This compound features a benzothiophene core, which is a sulfur-containing heterocycle, substituted with a morpholino group, a nitro group, and a carboxamide group. The unique structure of this compound makes it an interesting subject for research in medicinal chemistry and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-morpholino-5-nitro-1-benzothiophene-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the nitration of benzothiophene to introduce the nitro group, followed by the formation of the carboxamide group through amide bond formation. The morpholino group is then introduced via nucleophilic substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, scalability, and environmental considerations. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-morpholino-5-nitro-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The morpholino group can be substituted with other nucleophiles to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dichloromethane, ethanol, and water are often used, depending on the specific reaction conditions .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, each with unique chemical and physical properties
Scientific Research Applications
N-morpholino-5-nitro-1-benzothiophene-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-morpholino-5-nitro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets within cells. For example, it has been identified as an inhibitor of the QcrB subunit of the menaquinol cytochrome c oxidoreductase complex in Mycobacterium tuberculosis. This inhibition disrupts the electron transport chain, leading to impaired cellular respiration and ultimately cell death .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other morpholino-substituted benzothiophenes and nitro-substituted heterocycles. Examples include:
- N-morpholino-5-nitro-1-benzofuran-2-carboxamide
- N-morpholino-5-nitro-1-benzothiazole-2-carboxamide
Uniqueness
N-morpholino-5-nitro-1-benzothiophene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit the QcrB subunit makes it particularly valuable in the development of new anti-tuberculosis drugs .
Properties
IUPAC Name |
N-morpholin-4-yl-5-nitro-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4S/c17-13(14-15-3-5-20-6-4-15)12-8-9-7-10(16(18)19)1-2-11(9)21-12/h1-2,7-8H,3-6H2,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKNIIUAOVIRWNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1NC(=O)C2=CC3=C(S2)C=CC(=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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